Cas no 39739-03-2 (Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate)

Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its phthalimide functional group and ester moiety. The compound’s structure enables its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where the reactive sites facilitate further derivatization. Its stability under standard conditions and compatibility with various reaction conditions make it a reliable building block for constructing complex molecules. The ester group offers flexibility for hydrolysis or transesterification, while the phthalimide moiety can participate in nucleophilic substitutions or cyclization reactions. This compound is particularly useful in peptide mimetics and heterocyclic chemistry applications.
Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate structure
39739-03-2 structure
Product name:Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
CAS No:39739-03-2
MF:C13H13NO4
MW:247.24662
MDL:MFCD00686913
CID:924860
PubChem ID:303595

Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid methyl ester
    • methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
    • methyl 4-(1,3-dioxoisoindol-2-yl)butanoate
    • 4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-butyric acid methyl ester
    • 4-(N-phthaloylamino)butyric acid methyl ester
    • 4-Phthalimido-buttersaeure-methylester
    • 4-phthalimido-butyric acid methyl ester
    • AC1L7330
    • AR3
    • CTK6J2430
    • METHYL 4-(1,3-DIOXOISOINDOLIN-2-YL)BUTANOATE
    • methyl 4-phthalimidobutyrate
    • N-Phthaloyl-4-aminobuttersaeure-methylester
    • NSC192722
    • Oprea1_761766
    • Oprea1_849174
    • Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
    • MDL: MFCD00686913
    • Inchi: InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3
    • InChI Key: XZGSPVJYILSEIY-UHFFFAOYSA-N
    • SMILES: COC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Computed Properties

  • Exact Mass: 247.08449
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • PSA: 63.68
  • LogP: 1.17370

Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate Security Information

Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28667-2.5g
methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
39739-03-2 95.0%
2.5g
$150.0 2025-03-19
Enamine
EN300-83366-2.5g
methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
39739-03-2 95%
2.5g
$248.0 2023-02-11
AstaTech
AR3164-5/G
METHYL 4-(1,3-DIOXOISOINDOLIN-2-YL)BUTANOATE
39739-03-2 95%
5g
$287 2023-09-15
TRC
M451000-100mg
Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
39739-03-2
100mg
$ 65.00 2022-06-03
AstaTech
AR3164-1/G
METHYL 4-(1,3-DIOXOISOINDOLIN-2-YL)BUTANOATE
39739-03-2 95%
1g
$83 2023-09-15
AstaTech
AR3164-10/G
METHYL 4-(1,3-DIOXOISOINDOLIN-2-YL)BUTANOATE
39739-03-2 95%
10/G
$649 2022-06-01
abcr
AB308139-1 g
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, 95%; .
39739-03-2 95%
1g
€180.20 2023-06-21
Enamine
EN300-28667-0.1g
methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
39739-03-2 95.0%
0.1g
$27.0 2025-03-19
Enamine
EN300-28667-5.0g
methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
39739-03-2 95.0%
5.0g
$272.0 2025-03-19
Enamine
EN300-83366-0.1g
methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
39739-03-2 95%
0.1g
$47.0 2023-02-11

Additional information on Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate

Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate (CAS No. 39739-03-2): A Comprehensive Overview

Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate, with the CAS number 39739-03-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit a unique structural framework, making it a valuable candidate for various applications in medicinal chemistry and drug discovery. The presence of both 1,3-dioxo and 1H-isoindol moieties in its molecular structure imparts distinct chemical properties that have garnered attention from researchers worldwide.

The molecular structure of Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate consists of a butanoate ester group linked to a complex heterocyclic system. This heterocyclic system includes a 1,3-dioxo fragment, which is known for its ability to participate in various organic transformations, and an 1H-isoindol ring, which is often associated with biological activity due to its structural similarity to certain natural products. The combination of these features makes the compound a versatile scaffold for the development of novel pharmaceutical agents.

In recent years, there has been growing interest in the synthesis and biological evaluation of compounds containing the 1H-isoindol moiety. This interest stems from the fact that many natural products and bioactive molecules exhibit significant pharmacological properties when they incorporate this structural motif. For instance, isoindole derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer activities. The compound Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate represents an important derivative of this class, with potential applications in these areas.

The synthesis of Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include the formation of the 1H-isoindol ring through cyclization reactions and subsequent functionalization with the 1,3-dioxo group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of modern analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) ensures that the final product meets stringent quality standards.

The biological activity of Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate has been extensively studied in recent years. Research has shown that this compound exhibits promising properties in vitro and in vivo. For example, studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Additionally, preliminary findings suggest that it may have potential applications in treating inflammatory diseases by targeting specific enzymes and receptors.

The pharmacokinetic properties of Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Studies using animal models have provided valuable insights into its metabolic pathways and excretion rates. These findings are essential for optimizing dosing regimens and minimizing potential side effects.

In conclusion, Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-is-indol-y]butanoate (CAS No. 39739 -03 -2) is a compound with significant potential in the field of pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with applications in cancer treatment and inflammation management. Ongoing research continues to explore its full spectrum of biological activities and pharmacokinetic properties, paving the way for future clinical applications.

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Amadis Chemical Company Limited
(CAS:39739-03-2)Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
A924571
Purity:99%
Quantity:5g
Price ($):271.0